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Compound of Interest

Compound Name:
N-(3-Benzylamino-propyl)-

isonicotinamide

CAS No.: 431056-19-8

Cat. No.: B2813003 Get Quote

Executive Summary
Isonicotinamide (pyridine-4-carboxamide) is a privileged scaffold in medicinal chemistry, most

historically significant as the core pharmacophore of the first-line antitubercular drug Isoniazid

(isonicotinic acid hydrazide). However, modern drug discovery has repurposed this scaffold

beyond infectious diseases into oncology, specifically as a "hinge-binding" motif in Type II

kinase inhibitors (e.g., VEGFR, EGFR).

This guide dissects the SAR of isonicotinamide analogs across two distinct therapeutic axes:

Antimycobacterial activity (targeting InhA) and Kinase inhibition (targeting ATP binding

pockets). It provides a self-validating framework for designing analogs that navigate the trade-

offs between metabolic stability, solubility, and target affinity.

Part 1: The Pharmacophore & Electronic Basis
The isonicotinamide scaffold consists of a pyridine ring substituted at the para (4) position with

an amide group.

Electronic Distribution
Pyridine Nitrogen (N1): A weak base (
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for isonicotinamide). It acts as a critical hydrogen bond acceptor (HBA) in kinase hinge
regions.

Amide Moiety (C4-Position):

Carbonyl Oxygen: Strong HBA.

Amide Nitrogen: Hydrogen bond donor (HBD).

Resonance: The electron-withdrawing nature of the pyridine ring decreases the basicity of

the amide nitrogen compared to benzamides, influencing metabolic stability against

amidases.

The "Isomerism Switch"
The position of the nitrogen relative to the amide is the primary SAR determinant:

Picolinamide (2-pos): Often forms intramolecular H-bonds (planar conformation).

Nicotinamide (3-pos): Common in metabolic cofactors (NAD+).

Isonicotinamide (4-pos): Maximizes the dipole vector, essential for specific deep-pocket

binding in enzymes like InhA.

Part 2: Antimycobacterial SAR (Targeting M.
tuberculosis)
While Isoniazid (INH) is a hydrazide, it is metabolized into isonicotinic species.[1] The SAR of

amide analogs focuses on two mechanisms: Prodrug Activation vs. Direct InhA Inhibition.

The "Prodrug" Constraint (KatG Activation)
Classic activity requires activation by the catalase-peroxidase KatG to form an isonicotinoyl

radical, which couples with NAD+ to inhibit InhA.[1][2]

N1-Position: Must remain unsubstituted to allow coordination with the heme center of KatG.

Quaternization (e.g., N-methylation) abolishes prodrug activity.
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C2-Substitution:

Methyl (–CH3): Tolerated. 2-methyl-isonicotinamide analogs often retain bioactivity.

Bulky groups: Steric clash prevents KatG processing.

Amide Nitrogen: Substitution here generally reduces potency in KatG-dependent pathways

because the radical formation mechanism favors the unsubstituted hydrazide/amide.

Direct InhA Inhibitors (Bypassing Resistance)
To overcome KatG mutations (the primary cause of MDR-TB), isonicotinamide analogs are

designed to bind InhA directly without activation.

Lipophilic "Tail" (N-Substitution): Attaching large, hydrophobic groups (e.g., phenoxy-phenyl

linkers) to the amide nitrogen allows the molecule to occupy the long substrate-binding

channel of InhA.

SAR Rule:

(up to a solubility limit). The thermodynamic penalty of desolvation is offset by extensive
hydrophobic contacts in the InhA active site.

Visualization: Mechanism of Action Pathways
The following diagram illustrates the bifurcation between KatG-dependent activation and direct

inhibition.
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Figure 1: Dual pathways for isonicotinamide activity in M. tuberculosis. Direct inhibitors bypass

the KatG bottleneck.[2][3]

Part 3: Kinase Inhibitor SAR (Oncology)
In oncology, isonicotinamides act as Type II Kinase Inhibitors (e.g., targeting VEGFR2, BRAF).

They bind to the inactive conformation (DFG-out) of the kinase.

The "Head-Linker-Tail" Model
The Head (Isonicotinamide Core):

The Pyridine Nitrogen (N1) forms a critical H-bond with the hinge region (e.g., Cys919 in

VEGFR2).

SAR Criticality: Moving N to position 2 or 3 often drastically changes selectivity profiles

due to the angle of H-bond acceptance.

The Linker (Amide):

The amide moiety forms H-bonds with the conserved Glu/Asp residues in the catalytic

loop.

Rigidity: The amide bond restricts conformational freedom, reducing the entropy penalty

upon binding.

The Tail (Hydrophobic Domain):

Extends into the allosteric pocket created by the DFG-out shift.

SAR Trend: Trifluoromethyl-phenyl or fluoro-phenyl groups here maximize potency (e.g.,

Sorafenib-like tails).

Key Data Summary
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Feature TB (InhA) Requirement
Kinase (VEGFR)
Requirement

Pyridine N
Must be unsubstituted (KatG

entry)

H-bond acceptor for Hinge

region

Amide N Small/Unsubstituted (Prodrug)
Substituted with

Aryl/Heteroaryl linker

Lipophilicity Moderate (LogP ~1-3)
High (LogP > 3) for allosteric

pocket

Selectivity Driven by adduct formation
Driven by "Tail" fit in DFG-out

pocket

Part 4: Synthetic Methodologies
To explore this SAR, a robust synthetic workflow is required. The following protocol prioritizes

yield and purification ease.

Protocol: Amide Coupling (General Procedure)
Objective: Synthesize N-substituted isonicotinamides from isonicotinic acid.

Reagents:

Isonicotinic acid (1.0 equiv)

Amine (

) (1.1 equiv)

HATU (1.2 equiv) or EDC.HCl/HOBt

DIPEA (3.0 equiv)

Solvent: DMF or DCM

Step-by-Step Workflow:
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Activation: Dissolve isonicotinic acid in dry DMF (0.1 M concentration). Add DIPEA and stir

for 10 min at

.

Coupling: Add HATU. Stir for 15 min to form the activated ester.

Addition: Add the target amine (

) dropwise.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC

(MeOH:DCM 1:9) or LC-MS.

Workup: Dilute with EtOAc. Wash sequentially with sat.

, water, and brine.

Purification: Flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Protocol: Minisci Reaction (C2-Functionalization)
Objective: Introduce alkyl groups at the C2 position of the pyridine ring after amide formation.

Dissolve isonicotinamide derivative in DCM/Water biphasic system.

Add Alkyl sulfinate (radical source) and TFA (catalyst).

Add

(catalyst) and

(oxidant).

Heat to

for 2 hours. This installs the alkyl group at the electron-deficient C2 position via a radical
mechanism.

Visualization: Experimental Workflow
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Figure 2: Design-Make-Test-Analyze (DMTA) cycle for isonicotinamide development.

Part 5: Biological Evaluation Protocols
Antitubercular Assay (MIC Determination)
Rationale: Determines the Minimum Inhibitory Concentration against M. tuberculosis H37Rv.[4]

[5][6][7]

Inoculum: Dilute M.tb H37Rv culture to

.
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Plating: Use 96-well plates. Add 100 µL Middlebrook 7H9 broth.

Compound: Serial 2-fold dilutions of the isonicotinamide analog (range 100 µM to 0.05 µM).

Incubation: 7 days at

.

Readout: Add Resazurin (Alamar Blue). Incubate 24h.

Blue = No growth (Inhibition).

Pink = Growth (Metabolic reduction of dye).

Validity Check: INH control should show MIC

.

Kinase Inhibition Assay (VEGFR2)
Rationale: Measures ATP-competitive inhibition (Type I/II).

System: FRET-based assay (e.g., LanthaScreen).

Mix: Recombinant VEGFR2 kinase + Fluorescent Tracer (ATP analog) + Test Compound.

Competition: The compound displaces the tracer from the ATP pocket.

Detection: Measure TR-FRET signal. Lower signal = Higher binding affinity.

Calculation: Plot % Inhibition vs. Log[Concentration] to derive

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of
Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC
[pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. pubs.acs.org [pubs.acs.org]

4. researchgate.net [researchgate.net]

5. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of
the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Reinvestigation of the structure-activity relationships of isoniazid - PMC
[pmc.ncbi.nlm.nih.gov]

7. Structure-based design of some isonicotinic acid hydrazide analogues as potential
antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Reinvestigation of the structure-activity relationships of isoniazid - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1797648/
https://www.mdpi.com/1420-3049/27/13/4057
https://pubs.acs.org/doi/10.1021/jm050965q
https://www.organic-chemistry.org/abstracts/lit4/775.shtm
https://www.organic-chemistry.org/abstracts/lit5/017.shtm
https://www.benchchem.com/product/b2813003?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2525798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2525798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2525798/
https://www.mdpi.com/1424-8247/14/4/361
https://pubs.acs.org/doi/10.1021/cb0500042
https://www.researchgate.net/publication/352153499_Reinvestigation_of_the_structure-activity_relationships_of_isoniazid
https://pubmed.ncbi.nlm.nih.gov/817022/
https://pubmed.ncbi.nlm.nih.gov/817022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8324568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8324568/
https://pubmed.ncbi.nlm.nih.gov/30077175/
https://pubmed.ncbi.nlm.nih.gov/30077175/
https://pubmed.ncbi.nlm.nih.gov/34116482/
https://pubmed.ncbi.nlm.nih.gov/34116482/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2813003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and
Iodine [organic-chemistry.org]

To cite this document: BenchChem. [Technical Guide: Structure-Activity Relationship (SAR)
of Isonicotinamide Analogs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2813003#structure-activity-relationship-sar-of-
isonicotinamide-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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